An In-Depth Technical Guide to the Basic Properties of 4-(1H-Imidazol-2-ylmethyl)piperidine
An In-Depth Technical Guide to the Basic Properties of 4-(1H-Imidazol-2-ylmethyl)piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular scaffold of 4-(1H-Imidazol-2-ylmethyl)piperidine represents a confluence of two privileged heterocyclic structures in medicinal chemistry: the imidazole and the piperidine ring systems. This guide provides a comprehensive technical overview of the core physicochemical and pharmacological properties of this compound. We will delve into its structural attributes, basicity, and solubility, which are foundational to its behavior in biological systems. Furthermore, this document explores its primary role as a key pharmacophore in the development of histamine H3 receptor antagonists and touches upon other potential biological targets. Detailed experimental methodologies for its characterization and evaluation are provided to equip researchers with practical, field-proven insights for its application in drug discovery and development.
Physicochemical and Structural Profile
The fundamental properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets. Understanding these core characteristics is the first step in rational drug design.
Core Structural and Chemical Data
4-(1H-Imidazol-2-ylmethyl)piperidine is a small molecule featuring a flexible methylene linker connecting the C2 position of an imidazole ring to the C4 position of a piperidine ring.
| Property | Value | Source |
| IUPAC Name | 4-((1H-imidazol-2-yl)methyl)piperidine | N/A |
| Molecular Formula | C₉H₁₅N₃ | [1] |
| Molecular Weight | 165.24 g/mol | [1] |
| CAS Number | 87268-26-4 | N/A |
| Predicted XLogP3 | 0.8 | [1] |
Note: The XLogP3 value of 0.8 indicates a relatively balanced lipophilicity, suggesting the potential for reasonable aqueous solubility and membrane permeability.
Basicity and pKa Considerations
A critical feature of this molecule is the presence of two basic nitrogen centers: the secondary amine within the piperidine ring and the imidazole ring.
-
Piperidine Moiety : The piperidine nitrogen is a saturated aliphatic amine and is the stronger of the two bases. Its conjugate acid pKa is estimated to be around 11.2 , similar to that of piperidine itself. At physiological pH (~7.4), this amine will be almost exclusively protonated.
-
Imidazole Moiety : The imidazole ring is an aromatic amine with a pKa of its conjugate acid around 7.0 [2]. This means that at physiological pH, a significant population of both protonated (imidazolium) and neutral imidazole species will exist.
This dual basicity is a key consideration for its interaction with biological targets and its formulation. The ability to exist in multiple protonation states can influence receptor binding and pharmacokinetic properties. The dihydrochloride salt form is often utilized to enhance aqueous solubility for experimental and formulation purposes[3].
Synthesis and Analytical Characterization
Generalized Synthetic Approach
While multiple specific synthetic routes exist for derivatives, a common approach involves the coupling of pre-functionalized imidazole and piperidine precursors. A plausible general strategy includes the nucleophilic substitution of a leaving group on the imidazole methylene bridge by the piperidine nitrogen.
For instance, 2-(chloromethyl)-1H-imidazole can be reacted with 4-tert-butoxycarbonyl (Boc)-piperidine, followed by deprotection of the Boc group under acidic conditions to yield the final product. The synthesis of related structures has been well-documented in the scientific literature, providing a solid foundation for its preparation[4][5].
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of 4-(1H-Imidazol-2-ylmethyl)piperidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would show characteristic signals for the imidazole ring protons (in the aromatic region, ~7-8 ppm), the methylene bridge protons (a singlet or doublet, ~2.5-3.5 ppm), and the piperidine ring protons (a series of multiplets in the aliphatic region, ~1.5-3.0 ppm)[6][7]. The NH protons of both rings would appear as broad singlets.
-
¹³C NMR : Distinct signals corresponding to the carbons of the imidazole and piperidine rings would be observed, confirming the carbon skeleton[6][8].
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected [M+H]⁺ ion for C₉H₁₅N₃ would be approximately m/z 166.1344, providing unambiguous confirmation of its molecular formula[5].
Pharmacological Landscape and Key Biological Targets
The imidazole-piperidine scaffold is a highly valued pharmacophore, primarily recognized for its interaction with histamine receptors, but also showing affinity for other CNS targets.
Primary Target: Histamine H3 Receptor (H3R) Antagonism
The histamine H3 receptor is a G-protein coupled receptor (GPCR) that functions primarily as a presynaptic auto- and heteroreceptor in the central nervous system[9]. By modulating the release of histamine and other key neurotransmitters (such as acetylcholine, dopamine, and serotonin), H3R is a critical node in regulating cognitive processes like wakefulness, attention, and memory[9][10].
The 4-(imidazolylmethyl)piperidine scaffold is a cornerstone for the development of potent and selective H3 receptor antagonists and inverse agonists[11][12]. These compounds block the receptor, thereby increasing the release of histamine and other neurotransmitters, which is a promising therapeutic strategy for several CNS disorders, including:
-
Alzheimer's Disease
-
Attention-Deficit Hyperactivity Disorder (ADHD)
-
Schizophrenia[9]
The piperidine moiety, in particular, has been identified as a critical structural element for high-affinity H3R antagonism[10][13].
Other Potential Biological Activities
While H3R is the most prominent target, research into related structures suggests a broader pharmacological profile.
-
Sigma-1 (σ1) Receptors : Certain piperidine-based H3R antagonists have demonstrated high affinity for the σ1 receptor, a unique intracellular chaperone protein implicated in pain modulation. Dual H3R/σ1R antagonists have shown promise in preclinical models of nociceptive and neuropathic pain[10][13].
-
Delta-Opioid Receptors : Derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine have been developed as selective delta-opioid agonists, exhibiting anxiolytic and antidepressant-like effects in animal models[14].
This polypharmacology highlights the versatility of the imidazole-piperidine core and suggests that subtle structural modifications can tune its selectivity and therapeutic application.
Experimental Protocol: Histamine H3 Receptor Binding Assay
To quantify the affinity of a compound like 4-(1H-Imidazol-2-ylmethyl)piperidine for its target, a radioligand displacement assay is a standard and robust method. This protocol describes a self-validating system for determining the inhibitory constant (Ki) of a test compound at the human H3 receptor.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the human histamine H3 receptor.
Materials:
-
Receptor Source: Membranes prepared from HEK-293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]Nα-methylhistamine (a potent H3R agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: 4-(1H-Imidazol-2-ylmethyl)piperidine, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, then serially diluted in assay buffer.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled H3R ligand (e.g., thioperamide).
-
Total Binding (B₀) Control: Assay buffer with vehicle (e.g., DMSO).
-
Filtration System: 96-well glass fiber filter plates (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail & Counter.
Step-by-Step Methodology:
-
Preparation: On the day of the experiment, thaw the H3R membrane preparation on ice. Prepare serial dilutions of the test compound in assay buffer, typically spanning a concentration range from 1 pM to 100 µM.
-
Assay Setup: In a 96-well plate, add reagents in the following order:
-
25 µL of assay buffer (for Total Binding, B₀) or 25 µL of non-specific binding control (e.g., 10 µM thioperamide for NSB).
-
25 µL of the appropriate test compound dilution.
-
50 µL of radioligand ([³H]Nα-methylhistamine) diluted in assay buffer to a final concentration near its Kd (e.g., 1 nM).
-
125 µL of the H3R membrane preparation diluted in assay buffer.
-
The final assay volume is 225 µL.
-
-
Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The assay is terminated by rapid filtration using a cell harvester. The contents of each well are aspirated onto a glass fiber filter plate, which traps the receptor membranes (and any bound radioligand).
-
Washing: The filters are immediately washed three times with 300 µL of ice-cold assay buffer to remove unbound radioligand. This step is critical for reducing background noise.
-
Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The plate is then sealed and counted in a microplate scintillation counter to measure the amount of radioactivity (in counts per minute, CPM) retained on the filters.
-
Data Analysis:
-
The percent inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB))
-
The inhibition data are plotted against the logarithm of the test compound concentration and fitted to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
The inhibitory constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
4-(1H-Imidazol-2-ylmethyl)piperidine is a molecule of significant interest to medicinal chemists and pharmacologists. Its fundamental properties—notably its dual basicity and balanced lipophilicity—make it a versatile chemical scaffold. The well-established role of this structural motif in high-affinity antagonism of the histamine H3 receptor positions it as a valuable starting point for the development of novel therapeutics for a range of challenging CNS disorders. The potential for polypharmacology, including interactions with sigma-1 and opioid receptors, further broadens its applicability and warrants continued investigation. The experimental and analytical frameworks described herein provide a robust foundation for researchers to unlock the full therapeutic potential of this and related compounds.
References
-
Celanire, S., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kathmann, M., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
-
Celanire, S., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Trabanco, A. A., et al. (2007). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Walczyński, K., et al. (2021). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules. Available at: [Link]
-
Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Publication on the Synthesis of N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 1-[(1H-Imidazol-2-yl)methyl]piperidine. Available at: [Link]
-
PubChemLite. Compound Summary for 4-[(1-methyl-1h-imidazol-2-yl)methyl]piperidine. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information containing NMR data for related compounds. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]
-
Molbase. (2023). Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Available at: [Link]
Sources
- 1. 1-[(1H-Imidazol-2-yl)methyl]piperidine | C9H15N3 | CID 53440461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 3. 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride | 1375471-99-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 8. ijrpc.com [ijrpc.com]
- 9. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists [mdpi.com]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]





